molecular formula C5H13ClO2SSi B027079 2-(Trimethylsilyl)ethanesulfonyl chloride CAS No. 106018-85-3

2-(Trimethylsilyl)ethanesulfonyl chloride

Cat. No. B027079
M. Wt: 200.76 g/mol
InChI Key: BLPMCIWDCRGIJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Trimethylsilyl)ethanesulfonyl chloride involves several key methods. For instance, it can be generated through the reaction of 2-(trimethylsilyl)ethyl sulfoxides with sulfuryl chloride under oxidative conditions, serving as a novel protocol for sulfinyl chloride synthesis (Schwan et al., 2001). Another method involves the synthesis of 2-(trimethylsilyl)ethanethiol derivatives, showcasing the compound's versatility in organosulfur transformations (Schwan et al., 1994).

Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)ethanesulfonyl chloride facilitates its reactivity and ability to participate in diverse chemical reactions. The presence of the trimethylsilyl group adjacent to the ethanesulfonyl moiety influences its chemical behavior, particularly in terms of reactivity towards nucleophiles and electrophiles.

Chemical Reactions and Properties

2-(Trimethylsilyl)ethanesulfonyl chloride is involved in various chemical reactions, highlighting its role in the synthesis of complex organic molecules. For example, it acts as an ammonia equivalent in palladium-catalyzed amination reactions, enabling the preparation of anilines and anilines with sensitive functional groups (Anjanappa et al., 2008). Furthermore, it participates in the synthesis of sulfoxides and selenides, demonstrating its versatility in sulfur and selenium chemistry (Oida et al., 1991).

Scientific research applications

  • Organic Synthesis and Catalysis: 2-(Trimethylsilyl)ethanesulfonamide, a related compound, is noted for its potential applications in organic synthesis and catalysis due to its stability and shelf-life (Banwell & Renner, 2004).

  • Synthesis of 1,3,4-Oxadiazoles: Trimethylsilyl-1,3,4-oxadiazoles serve as useful synthons for synthesizing various 2,5-disubstituted 1,3,4-oxadiazoles. Their reactivity varies with different electrophiles, indicating versatility in chemical synthesis (Zarudnitskii et al., 2008).

  • Trimethylsilylation of Hydroxyl Groups: p-Toluenesulfonyl chloride is an efficient catalyst for the trimethylsilylation of hydroxyl groups, leading to high yields under mild conditions (Khazaei, Rostami, & Mantashlo, 2009).

  • Sulfhydryl Protective Groups: 2-(Trimethylsilyl)ethyl sulfides can be converted into thioesters, making them useful as sulfhydryl protective groups in organic syntheses (Grundberg, Andergran, & Nilsson, 1999).

  • Organocopper Compounds Synthesis: 1-(Trimethylsilyl)allyl chloride is efficient for preparing organocopper compounds and carbonyl compounds, impacting regioselection and yielding terminal alkenylsilanes (Shimizu, Shibata, & Tsuno, 1984).

  • Organosulfur Transformations: 2-(Trimethylsilyl)ethyl sulfur compounds demonstrate good synthesis and interconversion properties, showing potential for organosulfur transformations (Schwan, Brillon, & Dufault, 1994).

  • Activation of Carbonyl Compounds: The combination of trimethylsilyl chloride and tin(II) chloride activates carbonyl compounds effectively, leading to good yields of addition products (Iwasawa & Mukaiyama, 1987).

  • Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones: Trimethylsilyl chloride is a facile and efficient reagent for one-pot synthesis of these compounds at room temperature with excellent yield (Zhu, Pan, & Huang, 2004).

properties

IUPAC Name

2-trimethylsilylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPMCIWDCRGIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431554
Record name 2-(Trimethylsilyl)ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)ethanesulfonyl chloride

CAS RN

106018-85-3
Record name 2-(Trimethylsilyl)ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trimethylsilyl)ethane-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfuryl chloride (43 ml, 539 mmol) was added in 3 min to a clear solution of triphenylphosphine (129 g, 490 mmol) in methylene chloride (200 mL) at 0° C. in a flame-dried three-neck round bottom flask. After stirring at 0° C. for 5 min, the ice-water bath was removed and sodium 2-trimethylsilylethanesulfonate (50 g, 245 mmol) was added in portions over 10 min. The resulting white suspension was stirred at room temperature for 16 h, then it was filtered through a pad of celite. The filtrate was concentrated to ca 50 mL, ethyl acetate/hexanes (1:3, 1000 mL) and celite (40 g) were added. The mixture was stirred at room temperature for 15 min and filtered through a pad of celite. Solvents were removed in vacuo and the residue was loaded onto a pre-wetted column with silica gel (300 mL) using 1:3 ethyl acetate/hexanes as the eluent. Solvents were removed and the title compound was obtained as a light tan liquid (41.9 g, 85%). If not used immediately, the final product should be stored under nitrogen in the freezer or refrigerator to minimize decomposition. 1H-NMR (CDCl3, 500 MHz) δ 3.61-3.57 (m, 2H), 1.32-1.27 (m, 2H), 0.10 (s, 9H).
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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